molecular formula C10H13NO2S B14730014 O-(4-methoxyphenyl) N,N-dimethylcarbamothioate CAS No. 10345-49-0

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate

Cat. No.: B14730014
CAS No.: 10345-49-0
M. Wt: 211.28 g/mol
InChI Key: RGDRZVIHLSIYND-UHFFFAOYSA-N
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Description

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioate, featuring a methoxyphenyl group attached to the oxygen atom and a dimethylcarbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate typically involves the reaction of 4-methoxyphenol with N,N-dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-methoxyphenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate
  • O-(4-methoxyphenyl) N,N-dimethylcarbamate
  • S-(4-methoxyphenyl) N,N-dimethylcarbamothioate

Uniqueness

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate is unique due to its specific structural features, such as the methoxy group and the carbamothioate moiety

Properties

CAS No.

10345-49-0

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

O-(4-methoxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(14)13-9-6-4-8(12-3)5-7-9/h4-7H,1-3H3

InChI Key

RGDRZVIHLSIYND-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)OC

Origin of Product

United States

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